molecular formula C33H34 B2944244 4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) CAS No. 1282582-89-1

4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene)

Cat. No. B2944244
CAS RN: 1282582-89-1
M. Wt: 430.635
InChI Key: DVPXPRGFSDFHFO-UHFFFAOYSA-N
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Description

4,4’-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) is a chemical compound with the CAS number 1282582-89-1 . It has a molecular weight of 430.62 . More detailed information about its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity can be found online .


Molecular Structure Analysis

The molecular structure of 4,4’-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) is complex, and detailed analysis would require more specific information .


Physical And Chemical Properties Analysis

4,4’-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) has a molecular weight of 430.62 . More detailed information about its physical and chemical properties such as melting point, boiling point, and density can be found online .

Scientific Research Applications

Synthesis and Polymerization Techniques

  • The synthesis of complex organic molecules like bis- and tris-(phenylalkyl) benzenes and their derivatives, including cyclic oligo(arylenealkyl)s, demonstrates the foundational chemical reactions necessary for creating structured compounds similar to "4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene)" (Harper, 1964).
  • Research on acceptor and donor substituted bis(alkoxy)phenyl ethynyl oligomers explores thermal stability and non-linear optical properties, which are critical for applications in electronic and photonic devices (Amin et al., 2017).

Optical and Electrical Properties

  • The study on alkoxy(phenyleneethynylenes) synthesizes compounds with potential applications in optoelectronics, highlighting the importance of substituent variation on the thermal and optical properties of the molecules (Amin et al., 2017).
  • Investigations into conjugated ethynylarene-based rigid rods with terminal carboxylate groups reveal insights into crystal structures, phase behavior, and optical properties, critical for materials science and engineering applications (Fasina et al., 2005).

Novel Material Development

  • Phase transfer Pd(0) catalyzed polymerization reactions have been studied for the synthesis of mesomorphic compounds, indicating the potential for creating new materials with specific liquid crystalline properties (Pugh & Percec, 1990).
  • Synthesis and properties of ortho-linked polyamides based on specific derivatives offer insights into creating polymers with high thermal stability and solubility in polar solvents, useful for various industrial applications (Hsiao et al., 2000).

Mechanism of Action

The mechanism of action of 4,4’-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) is not clear from the available information .

Safety and Hazards

The safety and hazards associated with 4,4’-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) are not clear from the available information .

properties

IUPAC Name

1,4-bis[2-(4-butylphenyl)ethynyl]-2-cyclopropylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34/c1-3-5-7-26-9-13-28(14-10-26)17-18-30-20-22-31(33(25-30)32-23-24-32)21-19-29-15-11-27(12-16-29)8-6-4-2/h9-16,20,22,25,32H,3-8,23-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPXPRGFSDFHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)CCCC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5 g (26 mmol) of 1,4-dichloro-2-cyclopropylbenzene, 9.4 g (58 mmol) of 1-n-butyl-4-ethynylbenzene, 19 g (58 mmol) of caesium carbonate, 69 mg (0.3 mmol) of bis(acetonitrile)palladium(II) chloride and 382 mg (0.8 mmol) of 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl are dissolved in 80 ml of dioxane under nitrogen and heated at 100° C. overnight. 100 ml of water are added to the cooled solution, and the mixture is extracted twice with methyl t-butyl ether (100 ml). The combined organic phases are washed with water, dried over sodium sulfate and evaporated in vacuo. The residue is purified by column chromatography and recrystallised from ethanol, giving the title compound 1 as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
382 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
bis(acetonitrile)palladium(II) chloride
Quantity
69 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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